molecular formula C7H7NO3 B040268 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 115185-79-0

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B040268
CAS RN: 115185-79-0
M. Wt: 153.14 g/mol
InChI Key: NYYNYEHQYYKGFO-UHFFFAOYSA-N
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Description

Introduction "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" is a chemical compound that belongs to the dihydropyridine class. Dihydropyridines are characterized by their pyridine structure and have been studied for various applications, including medicinal chemistry.

Synthesis Analysis The synthesis of dihydropyridine derivatives often involves reactions under specific conditions. For example, Romo et al. (2021) described the synthesis of a related compound, 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation, yielding a 76% product yield (Romo et al., 2021).

Molecular Structure Analysis The molecular structure of dihydropyridine derivatives has been a subject of investigation. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the structural versatility of these compounds (Baškovč et al., 2012).

Chemical Reactions and Properties The chemical properties of dihydropyridines include their ability to participate in various chemical reactions. For example, Talma et al. (1985) explored the use of dihydropyridines for enantioselective reductions in synthetic chemistry (Talma et al., 1985).

Physical Properties Analysis The physical properties, such as solubility and melting point, are crucial for understanding the behavior of these compounds in different environments. Specific studies focusing on the physical properties of "this compound" were not found, but these properties are generally deduced from related compounds in the dihydropyridine class.

Chemical Properties Analysis The chemical properties, including reactivity and stability, are significant for the practical application of these compounds. Studies like that of Khanina and Dubur (1982), which investigated the oxidation of dihydropyridine derivatives, provide insights into the chemical behavior of these molecules (Khanina & Dubur, 1982).

Scientific Research Applications

Synthetic Organic Chemistry and Drug Synthesis

1,4-Dihydropyridines (DHPs) serve as a core structure in many pharmaceuticals and are used in synthetic organic chemistry due to their significant biological activities. The synthesis of DHPs, including those structurally related to "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid," often utilizes Hantzsch Condensation reactions. These reactions are efficient and environmentally friendly, providing a pathway for producing bioactive compounds with potential for further modification into more biologically active substances by exploring their structure-activity relationships (Sohal, 2021).

Biocatalysis and Fermentative Production

Carboxylic acids , including those derived from DHPs, are highlighted for their role as precursors in various industrial chemicals. The fermentative production of carboxylic acids using engineered microbes points to a sustainable approach for generating these compounds. Understanding the inhibitory effects of carboxylic acids on microbes is crucial for improving biocatalyst tolerance and enhancing the fermentative production process, potentially applicable to compounds related to "this compound" (Jarboe et al., 2013).

Material Science and Polymer Chemistry

Medium-chain dicarboxylic acids (MDCAs) are crucial for producing nylon materials, indicating the importance of carboxylic acids in material science. The biosynthesis of MDCAs, including efforts to produce them via microbial fermentation, underscores the growing importance of sustainable routes for generating precursors to synthetic polymers and materials. This research area may encompass the derivatization of compounds like "this compound" into materials precursors (Li et al., 2020).

properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNYEHQYYKGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556367
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115185-79-0
Record name 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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